molecular formula C10H11ClO2 B1591956 Ethyl 5-chloro-2-methylbenzoate CAS No. 56427-54-4

Ethyl 5-chloro-2-methylbenzoate

Cat. No.: B1591956
CAS No.: 56427-54-4
M. Wt: 198.64 g/mol
InChI Key: UQFYMEQTOWLWHW-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-methylbenzoate is an organic compound with the molecular formula C10H11ClO2. It is a chlorinated derivative of ethyl benzoate and is commonly used in organic synthesis and various industrial applications.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: This method involves the reaction of 5-chloro-2-methylbenzene with ethyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Esterification: this compound can also be synthesized by esterifying 5-chloro-2-methylbenzoic acid with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification processes under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form 5-chloro-2-methylbenzoic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol, 5-chloro-2-methylbenzyl alcohol.

  • Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • 5-chloro-2-methylbenzoic acid (from oxidation).

  • 5-chloro-2-methylbenzyl alcohol (from reduction).

  • Various substituted derivatives (from substitution reactions).

Properties

IUPAC Name

ethyl 5-chloro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFYMEQTOWLWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611815
Record name Ethyl 5-chloro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56427-54-4
Record name Benzoic acid, 5-chloro-2-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56427-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-chloro-2-methyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 5-chloro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Ethyl 5-chloro-2-methylbenzoate is widely used in scientific research due to its versatile chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of dyes, fragrances, and polymers.

Mechanism of Action

The mechanism by which ethyl 5-chloro-2-methylbenzoate exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an inhibitor by binding to specific enzyme active sites or receptor sites, thereby modulating biological processes.

Molecular Targets and Pathways Involved:

  • Enzyme inhibition: Targets specific enzymes involved in metabolic pathways.

  • Receptor binding: Binds to receptors involved in signal transduction pathways.

Comparison with Similar Compounds

  • Ethyl 3-chlorobenzoate

  • Ethyl 4-chlorobenzoate

  • Ethyl 2-chlorobenzoate

  • Ethyl 3,5-dichlorobenzoate

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Biological Activity

Ethyl 5-chloro-2-methylbenzoate (C10H11ClO2) is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H11ClO2
  • Molecular Weight : 198.65 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Soluble in organic solvents like ethanol and ether but insoluble in water.

Biological Activities

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus in laboratory settings.
  • Anticancer Properties : Preliminary research suggests that this compound may inhibit the proliferation of certain cancer cell lines. In vitro studies have demonstrated cytotoxic effects on human liver cancer cells (HepG2) and breast cancer cells (MCF-7), suggesting its potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It appears to reduce inflammation markers in cell cultures, which could be beneficial for treating inflammatory diseases.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  • Membrane Interaction : Its hydrophobic nature allows it to interact with cellular membranes, potentially disrupting membrane integrity in microbial cells and affecting their viability.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, contributing to its anticancer effects .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effectiveness of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined, showing promising results compared to standard antibiotics.
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays conducted on HepG2 and MCF-7 cells revealed that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values indicating potent anticancer activity .
  • Inflammation Models :
    • Animal models of inflammation showed that administration of the compound reduced edema and inflammatory cytokine levels, suggesting its potential therapeutic application in inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateHighModerate
Ethyl 4-chloro-3-methylbenzoateLowModerateLow
Ethyl 3-bromo-4-methylbenzoateHighLowModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-chloro-2-methylbenzoate
Reactant of Route 2
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Ethyl 5-chloro-2-methylbenzoate

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